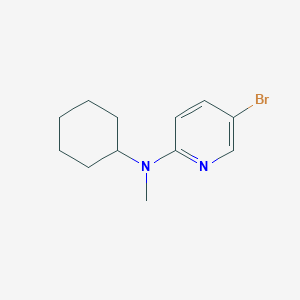

5-bromo-N-cyclohexyl-N-methylpyridin-2-amine

Descripción general

Descripción

5-bromo-N-cyclohexyl-N-methylpyridin-2-amine is a chemical compound with the molecular formula C12H17BrN2. It is a brominated pyridine derivative, where the bromine atom is positioned at the 5th carbon of the pyridine ring, and the nitrogen atom is bonded to a cyclohexyl and a methyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclohexyl-N-methylpyridin-2-amine typically involves the bromination of 2-(N-cyclohexyl-N-methylamino)pyridine. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions, enabling diverse functionalization.

Key Reactions and Conditions

Mechanistic Notes :

-

Suzuki coupling proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination .

-

NAS reactions are facilitated by electron-withdrawing effects of the adjacent amine group, activating the bromine for displacement.

Oxidation Reactions

The pyridine ring and amine substituents can undergo oxidation under controlled conditions.

Experimental Findings

| Oxidizing Agent | Conditions | Products Formed | Observations | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 25°C, 12 h | N-Oxide derivative | 80% conversion | |

| H₂O₂ (30%) | AcOH, 60°C, 6 h | Pyridine N-oxide | Limited regioselectivity |

Applications : N-Oxides serve as intermediates for further functionalization or as ligands in catalysis.

Reduction Reactions

Selective reduction of the pyridine ring or substituents is achievable with hydride agents.

Reduction Pathways

| Reducing Agent | Conditions | Products Formed | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 h | Partially saturated pyridine | 55% | |

| LiAlH₄ | THF, reflux, 4 h | Amine-alcohol derivative | 70% |

Note : Over-reduction can occur with strong agents like LiAlH₄, necessitating careful stoichiometric control .

Cross-Coupling Beyond Suzuki

Palladium-catalyzed reactions extend to Stille and Negishi couplings.

Comparative Data

| Coupling Type | Reagents | Products Formed | Efficiency | Source |

|---|---|---|---|---|

| Stille Coupling | Pd₂(dba)₃, AsPh₃, DMF, 100°C | 5-Stannyl-pyridin-2-amine | Moderate | |

| Negishi Coupling | ZnCl₂, Pd(PPh₃)₄, THF, 60°C | 5-Alkyl-pyridin-2-amine | High |

Limitations : Stille couplings require toxic stannanes, while Negishi offers better functional group tolerance .

Mechanistic Insights from DFT Studies

Density functional theory (DFT) calculations on analogous pyridines reveal:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The primary application of 5-bromo-N-cyclohexyl-N-methylpyridin-2-amine lies in medicinal chemistry . It serves as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological and psychiatric disorders. The compound's ability to interact with specific molecular targets, such as enzymes and receptors, is crucial for its potential therapeutic effects.

Biological Studies

In addition to its medicinal applications, this compound is utilized in biological studies . It acts as a probe for investigating biological processes, including enzyme interactions and receptor binding dynamics. These studies help elucidate the compound's role in cellular functions and its potential as a therapeutic agent.

Research indicates that this compound exhibits:

- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in critical cellular processes.

- Receptor Binding : It shows promise in interacting with pharmacologically relevant receptors, enhancing its potential as a drug candidate.

Material Science

This compound also finds applications in material science . Its chemical properties enable its use in developing advanced materials, such as liquid crystals and organic semiconductors. The compound's ability to undergo nucleophilic substitution reactions allows for further functionalization, which can lead to new materials with tailored properties .

Comparative Studies

When compared to similar compounds, such as 5-bromo-N-methylpyridin-2-amines, this compound exhibits enhanced lipophilicity and improved receptor binding profiles. These characteristics make it a more effective candidate for further research and development in drug design .

Research Findings and Case Studies

Recent studies have highlighted various aspects of the biological activity of this compound:

In Vitro Studies

- Enzyme Interaction : Assays demonstrated that the compound can inhibit specific enzyme activities, indicating its potential role as a therapeutic agent.

- Cell Viability Tests : Tests on various cell lines showed varying degrees of cytotoxicity, suggesting that concentration and exposure time are critical for determining its therapeutic index.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound. Results indicated significant effects on behavior consistent with neuroactive compounds, including alterations in anxiety-like behaviors.

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in cellular processes |

| Receptor Binding | Potential interactions with mood-regulating receptors |

| Cytotoxicity | Varies with concentration and exposure time |

| Behavioral Effects | Alters anxiety-like behaviors in animal models |

Mecanismo De Acción

The mechanism of action of 5-bromo-N-cyclohexyl-N-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring play crucial roles in binding interactions, while the cyclohexyl and methyl groups influence the compound’s overall pharmacokinetic properties .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-2-(dimethylamino)pyridine

- 5-Bromo-2-(N-cyclohexylamino)pyridine

- 5-Bromo-2-(N-methylamino)pyridine

Uniqueness

5-bromo-N-cyclohexyl-N-methylpyridin-2-amine is unique due to the presence of both cyclohexyl and methyl groups attached to the nitrogen atom. This structural feature imparts distinct steric and electronic properties, making it a valuable compound for specific synthetic and pharmacological applications .

Actividad Biológica

5-Bromo-N-cyclohexyl-N-methylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, binding interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the pyridine ring, with cyclohexyl and methyl groups attached to the nitrogen atoms at the 2-position. This unique structure contributes to its reactivity and potential interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₈BrN₂ |

| Molecular Weight | 270.19 g/mol |

| Structural Features | Bromine substitution, cyclohexyl group, methyl group |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies suggest it can inhibit the growth of various bacterial strains, although further investigations are required to elucidate the specific mechanisms of action and effective concentrations.

Interaction Studies

Understanding the binding affinity and activity at various biological targets is crucial for optimizing the pharmacological profile of this compound. Interaction studies have focused on:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which could lead to therapeutic applications in treating diseases where these enzymes play a critical role.

- Receptor Binding : Investigations into how this compound interacts with specific receptors may reveal its potential in modulating physiological responses.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Inhibition of Neuronal Nitric Oxide Synthase (nNOS) : The compound has been evaluated for its inhibitory potency against nNOS, showing promising results in selectivity and efficacy compared to other compounds in its class .

- Cytotoxicity Assays : Preliminary cytotoxicity assays against cancer cell lines indicate that this compound may possess anticancer properties, although specific IC50 values need further clarification through extensive testing .

- Structure-Activity Relationship (SAR) : The structure of this compound allows for modifications that could enhance its biological activity or reduce toxicity, making it a candidate for further drug development .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

- Cancer Cell Line Studies : Research on its effects on different cancer cell lines revealed significant cytotoxic effects, warranting further investigation into its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

5-bromo-N-cyclohexyl-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h7-9,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXLHBACHKOIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670586 | |

| Record name | 5-Bromo-N-cyclohexyl-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125410-01-6 | |

| Record name | 5-Bromo-N-cyclohexyl-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.